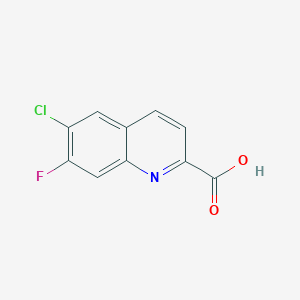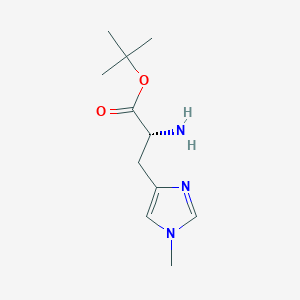
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as DCPK, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential as a therapeutic agent for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties : The study by El-Abadelah et al. (2018) discusses an oxidative coupling of alkanones with a complex that includes a 1,2,4-triazinone derivative, demonstrating the potential of such compounds in organic synthesis and coordination chemistry (El-Abadelah et al., 2018).
Structural Characterization : Yan Shuang-hu (2014) describes the synthesis of a 1H-1,2,4-triazol derivative from 1H-1,2,4-triazol and dichlorophenyl propanoic acid, highlighting the compound's structural features through various spectroscopic techniques (Yan Shuang-hu, 2014).
Biological Activity and Drug Development : Prasad et al. (2021) explore the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, which are found in various clinical drugs. This underscores the significance of such compounds in pharmaceutical research (Prasad et al., 2021).
Antifungal Applications : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal activity against Candida strains, indicating the potential of these compounds in developing new antifungal agents (Lima-Neto et al., 2012).
Antioxidant Properties : Bekircan et al. (2008) prepared 1,2,4-triazole derivatives and screened them for antioxidant and antiradical activities, revealing the possibility of using these compounds as antioxidants (Bekircan et al., 2008).
Fungicidal Activity : Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives with fungicidal properties, showcasing their utility in agricultural applications (Bai et al., 2020).
Ligand Chemistry and Metal Complexes : Lo et al. (2015) investigated the properties of palladium(II), platinum(II), rhenium(I), and ruthenium(II) complexes with 1,2,3-triazole ligands, contributing to the understanding of metal-ligand interactions in coordination chemistry (Lo et al., 2015).
Spectroscopic Identification : Nycz et al. (2016) identified novel cathinone salts using a combination of spectroscopic methods, demonstrating the use of 1,2,3-triazole derivatives in forensic science (Nycz et al., 2016).
Library Generation for Drug Discovery : Roman (2013) utilized a ketonic Mannich base for generating a diverse library of compounds, indicating the role of such derivatives in drug discovery and development (Roman, 2013).
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-8-5-12(10-20)21-18-6-7-19-21/h1,3,6-7,9,12H,2,4-5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNSMKWPLZXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)


![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2797169.png)


![Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2797174.png)
![5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2797176.png)

![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)
![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)